5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
Description
Introduction to 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid
Historical background and discovery
The compound this compound, identified by CAS number 30479-81-3, was first documented in chemical databases in the late 20th century as part of research into pyrazoline derivatives and their functionalized aromatic sulfonic acids. Its discovery is linked to synthetic efforts aimed at expanding the chemical space of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The compound’s synthesis and initial characterization were reported in specialized chemical literature focusing on pyrazoline chemistry.
Significance in heterocyclic chemistry
This compound is significant in heterocyclic chemistry due to its pyrazoline ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic and structural properties. The pyrazoline moiety, especially when functionalized with amino and oxo substituents as in this compound, serves as a versatile scaffold for chemical modifications and interactions. The attachment of the pyrazoline ring to a phenoxybenzenesulfonic acid group further enhances its chemical versatility, enabling potential applications in catalysis, coordination chemistry, and as intermediates for complex molecule synthesis. The sulfonic acid group contributes to solubility and reactivity, making it a valuable functional group in heterocyclic compound design.
General overview of pyrazoline-containing compounds
Pyrazoline-containing compounds are a class of heterocyclic chemicals characterized by a partially saturated pyrazole ring. They are widely studied for their diverse biological activities and chemical properties. Typically, pyrazolines exhibit fluorescence, bioactivity, and serve as intermediates in organic synthesis. The presence of amino and oxo groups in the pyrazoline ring, as seen in this compound, can influence hydrogen bonding, tautomerism, and electronic distribution, which are critical for their reactivity and interaction with biological targets or catalytic centers. Pyrazolines are also important in the development of dyes, pharmaceuticals, and agrochemicals.
Scope of academic research on the compound
Academic research on this compound has primarily focused on its synthesis, structural characterization, and potential applications in heterocyclic and medicinal chemistry. Studies have explored its molecular structure using spectroscopic and crystallographic methods, confirming the arrangement of functional groups and ring systems. Research has also investigated its physicochemical properties, such as melting point (297°C), density (1.56 g/cm³), and refractive index (1.699), which are critical for material handling and application development. Computational studies have predicted collision cross sections for various ion adducts, aiding in mass spectrometry analysis and compound identification.
Data Table: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H13N3O5S | |
| Molecular Weight | 347.35 g/mol | |
| Melting Point | 297 °C | |
| Density | 1.56 g/cm³ | |
| Refractive Index | 1.699 |
Data Table: Predicted Collision Cross Sections (CCS) for Ion Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 348.06488 | 177.0 |
| [M+Na]+ | 370.04682 | 186.2 |
| [M-H]- | 346.05032 | 183.7 |
| [M+NH4]+ | 365.09142 | 188.3 |
| [M+K]+ | 386.02076 | 181.3 |
| [M+H-H2O]+ | 330.05486 | 168.9 |
| [M+HCOO]- | 392.05580 | 193.0 |
| [M+CH3COO]- | 406.07145 | 206.0 |
| [M+Na-2H]- | 368.03227 | 178.6 |
| [M]+ | 347.05705 | 179.1 |
| [M]- | 347.05815 | 179.1 |
These data support analytical characterization and facilitate the identification of the compound in complex mixtures.
Properties
IUPAC Name |
5-(3-amino-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-14-9-15(19)18(17-14)10-6-7-12(13(8-10)24(20,21)22)23-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSAILZSWKPTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366126 | |
| Record name | SBB056893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30479-81-3 | |
| Record name | SBB056893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Using Cyanoacetone and Hydrazine Derivatives
A key step in the synthesis is the formation of the 3-amino-5-oxo-pyrazoline ring. This is effectively achieved by reacting cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts. The reaction proceeds via nucleophilic addition of hydrazine to the cyanoacetone, followed by cyclization and water elimination to form the pyrazolinone ring.
- The process can be performed in aqueous or mixed solvent systems such as ethanol-water or ethanol-pyridine mixtures.
- The reaction conditions are mild, often at room temperature or under reflux, and yield high purity pyrazolinone intermediates.
- Cyanoacetone is preferably generated in situ due to its polymerization tendency during storage.
This method is supported by patented processes for related pyrazole derivatives, emphasizing high yields and simplicity of operation.
Example Synthetic Route from Literature
A representative synthetic route reported involves the following steps:
| Step | Reactants & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Aminoacetophenone + itaconic acid (known method) | Intermediate pyrazoline precursor | Not specified |
| 2 | Bromination with Br2 in acetic acid at room temp | α-Bromocarbonyl derivative | High |
| 3 | Cyclocondensation with thioamides at 60 °C | Thiazole derivatives | Moderate to high |
| 4 | Esterification with methanol + catalytic H2SO4 | Esters | High |
| 5 | Treatment with hydrazine hydrate in refluxing propan-2-ol | Acid hydrazides | High |
| 6 | Condensation with aromatic aldehydes in DMF or dioxane | Hydrazone-type compounds | 62–99% |
The acid hydrazide intermediate containing the amino group is then reacted with phenyl isothiocyanate or other reagents to build the desired heterocyclic framework, followed by cyclization steps to finalize the pyrazolinone ring and attach the phenoxybenzenesulfonic acid moiety.
One-Pot Synthesis Approaches
Recent advances have demonstrated efficient one-pot syntheses combining multiple reaction steps without intermediate purification. For example:
- Starting materials such as hydrazides and aldehydes are reacted in ethanol-pyridine mixtures.
- The process involves Knoevenagel condensation, cyclization to form the pyrazole ring, tautomerization, and protonation.
- Yields are generally good (around 80-83%), and the method reduces reaction time and waste.
This approach offers an atom-economical, scalable route to pyrazolinone-containing heterocycles, potentially adaptable for the target compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Remarks | Yield Range |
|---|---|---|---|---|
| Pyrazolinone ring formation | Cyanoacetone (or salt), hydrazine hydrate | Room temp to reflux, aqueous/ethanol solvents | In situ cyanoacetone preferred | High (not specified) |
| Bromination of precursor | Br2 in acetic acid | Room temperature | Forms α-bromo derivative | High |
| Cyclocondensation | Thioamides, acetic acid | 60 °C | Forms thiazole derivatives | Moderate to high |
| Esterification | Methanol, catalytic H2SO4 | Reflux | Converts acids to esters | High |
| Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Reflux | Converts esters to hydrazides | High |
| Condensation with aldehydes | Aromatic aldehydes, DMF or dioxane | Heating | Forms hydrazones | 62–99% |
| One-pot synthesis | Hydrazides, aldehydes, ethanol-pyridine | Room temp to reflux | Efficient, atom-economical | ~80% |
Analytical Characterization
The final compounds and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm ring formation and substitution patterns.
- Infrared (IR) spectroscopy for functional group identification (NH2, C=O, SO3H).
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination (e.g., 297 °C decomposition for the target compound).
- Elemental analysis to verify purity and composition.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolinone Ring
Compound 1 : 2-Ethoxy-5-(5-oxo-3-stearamido-2-pyrazolin-1-yl)benzenesulfonic Acid
- CAS : 3968-15-8
- Molecular Formula : C₂₉H₄₇N₃O₆S
- Key Differences: Ethoxy group replaces the phenoxy group at position 2. Stearamido (C₁₇H₃₅CONH–) replaces the amino group at position 3.
- Impact: Increased lipophilicity due to the long alkyl chain (stearamido). Lower solubility in water compared to the amino derivative. Applications in lipid-rich systems or as surfactants.
Compound 2 : 5-(3-Heptadecyl-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic Acid
- CAS: Not explicitly listed; referenced in .
- Molecular Formula : C₃₅H₅₂N₂O₅S (similar to CAS 115345-38-5 in ).
- Key Differences: Heptadecyl (C₁₇H₃₅–) replaces the amino group.
- Impact: Enhanced hydrophobic interactions due to the alkyl chain. Potential use in membrane-associated studies or as a detergent.
Compound 3 : 5-(3-Octadecanoylamino-5-oxo-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-benzenesulfonic Acid
Functional Group Additions
Compound 4 : 5-{4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic Acid
Steric and Electronic Effects
- Amino Group (Target Compound): Electron-donating nature increases reactivity in nucleophilic reactions. Facilitates hydrogen bonding, enhancing interactions with proteins or DNA.
- Alkyl/Acyl Chains (Compounds 1–3) :
- Electron-withdrawing effects from acyl groups reduce ring electron density.
- Steric hindrance from long chains may limit access to active sites in biological systems.
Comparative Data Table
| Property | Target Compound (30479-81-3) | Compound 1 (3968-15-8) | Compound 3 (25985-53-9) | Compound 4 (55302-61-9) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 355.35 | 565.77 | 613.82 | ~750 (estimated) |
| Solubility | High (sulfonic acid + amino) | Moderate (long acyl chain) | Low (longer acyl chain) | Low (azo group + acyl) |
| Key Substituent | 3-Amino | 3-Stearamido | 3-Octadecanoylamino | 4-Azo + 3-Octadecanoylamino |
| Potential Applications | Biosensing, drug delivery | Surfactants, lipid systems | Controlled-release systems | Optical sensors, dyes |
Biological Activity
5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid (CAS Number: 30479-81-3) is a heterocyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O5S |
| Molar Mass | 347.35 g/mol |
| Melting Point | 297 °C (dec.) |
| Hazard Symbols | Xi - Irritant |
| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazoline can display selective antibacterial activity against Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .
- Cytotoxic Effects : Compounds within the pyrazoline class have shown cytotoxic effects against cancer cell lines. For instance, studies have reported that certain pyrazoline derivatives can induce apoptosis in melanoma cells and other cancer types, possibly through the inhibition of specific enzymes involved in cell proliferation .
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can lead to reduced melanin synthesis, making it a candidate for skin-lightening agents .
Antibacterial Activity
A study conducted on various pyrazoline derivatives revealed that some compounds exhibited notable antibacterial activity against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were determined, indicating their potential as antibacterial agents .
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Summary of Biological Activities
Q & A
Q. What are the optimal solvent and catalyst systems for synthesizing 5-(3-Amino-5-oxo-2-pyrazolin-1-yl)-2-phenoxybenzenesulfonic acid?
The synthesis typically involves multi-step reactions where solvent polarity and catalyst selection critically influence yield. Dimethyl sulfoxide (DMSO) or ethanol are preferred solvents due to their ability to dissolve polar intermediates and stabilize charged transition states. Acidic or basic catalysts (e.g., sulfuric acid or triethylamine) are employed depending on the reaction step, such as cyclization or sulfonation. For example, acidic conditions may facilitate pyrazolone ring formation, while basic conditions could enhance sulfonic acid group stability .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid groups (δ ~3.5 ppm for exchangeable protons).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of pyrazolone) and ~1200 cm (S=O stretch of sulfonic acid) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M–H] for sulfonic acids) and fragmentation patterns to validate the structure .
Q. How can researchers assess the purity of this compound during synthesis?
Thin-layer chromatography (TLC) with silica gel plates and UV visualization provides rapid purity checks. For quantitative analysis, high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and acetonitrile/water mobile phase (with 0.1% formic acid) resolves impurities. Purity >95% is typically required for biological assays .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling reaction pathway optimization. For instance, ICReDD’s methodology combines computational reaction path searches with experimental validation to reduce trial-and-error steps. This approach identifies optimal conditions (e.g., temperature, solvent) by simulating energy barriers for pyrazolone ring closure or sulfonation steps .
Q. How should researchers address contradictions in spectroscopic data for structural analogs?
Discrepancies in NMR or IR data between analogs (e.g., substituted pyrazolones) may arise from tautomerism or solvent effects. To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare computational spectra (using software like Gaussian) with experimental data to validate assignments.
- Use X-ray crystallography as a definitive structural confirmation method .
Q. What mechanistic insights explain the compound’s potential biological activity?
The sulfonic acid group enhances water solubility, while the pyrazolone ring may chelate metal ions or interact with enzyme active sites. For example, analogs like 3-methyl-1-(p-sulfamoylphenyl)-5-pyrazolone show inhibitory effects on carbonic anhydrase via sulfonamide-zinc interactions. Activity can be probed using enzyme inhibition assays (e.g., UV-Vis kinetics) and molecular docking studies .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
Under acidic conditions, the sulfonic acid group remains protonated, stabilizing the molecule during electrophilic substitution on the benzene ring. In basic conditions, deprotonation of the sulfonic acid may increase nucleophilicity at the pyrazolone nitrogen, facilitating alkylation or azo-coupling reactions. Reaction monitoring via H NMR or HPLC is recommended to track pH-dependent degradation or side-product formation .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?
SAR studies involve:
- Systematic substitution : Modifying the phenoxy group (e.g., electron-withdrawing substituents) or pyrazolone ring (e.g., alkylation at the 3-amino group).
- Biological screening : Testing derivatives for activity against target enzymes or cells.
- Computational QSAR : Building quantitative models correlating substituent properties (e.g., logP, Hammett constants) with activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
